

Ethyl 3,4-difluorobenzoate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3,4-difluorobenzoate*

Cat. No.: *B141348*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3,4-difluorobenzoate**: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

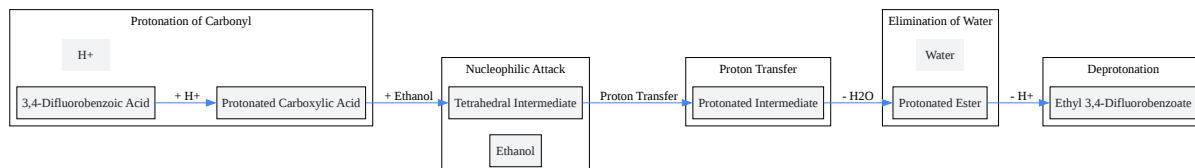
Abstract

Ethyl 3,4-difluorobenzoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the benzoate scaffold imparts unique physicochemical properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of **Ethyl 3,4-difluorobenzoate**, including its molecular and physical characteristics, a detailed synthetic protocol, analytical methodologies for its characterization, and its applications as a key building block in modern drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and utilization of fluorinated organic compounds.

Molecular and Physicochemical Properties

Ethyl 3,4-difluorobenzoate is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized in the table below. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, polarity, and metabolic stability, making it an attractive synthon for drug development.

Property	Value	Source(s)
Molecular Weight	186.16 g/mol	[1] [2]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1] [2]
CAS Number	144267-96-9	[2] [3]
Physical Form	Colorless to Light yellow liquid	
Typical Purity	≥97%	
Storage Conditions	Store in a dry, well-ventilated place at room temperature.	[2]


While specific experimental data for the boiling point and density of **Ethyl 3,4-difluorobenzoate** are not readily available in the cited literature, data from its isomers, such as Ethyl 2,4-difluorobenzoate (Boiling Point: 65-67°C/15mm, Density: 1.222 g/mL)[\[4\]](#)[\[5\]](#) and Ethyl 3-fluorobenzoate (Boiling Point: 94-95°C/16 mmHg, Density: 1.136 g/mL at 25°C),[\[6\]](#) suggest that it is a high-boiling liquid with a density greater than water.

Synthesis of Ethyl 3,4-difluorobenzoate

The most common and straightforward method for the synthesis of **Ethyl 3,4-difluorobenzoate** is the Fischer esterification of 3,4-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol. Subsequent proton transfers and the elimination of water yield the final ester product.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for **Ethyl 3,4-difluorobenzoate** Synthesis.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a related fluorinated benzoate ester.[\[7\]](#)[\[8\]](#)

Materials:

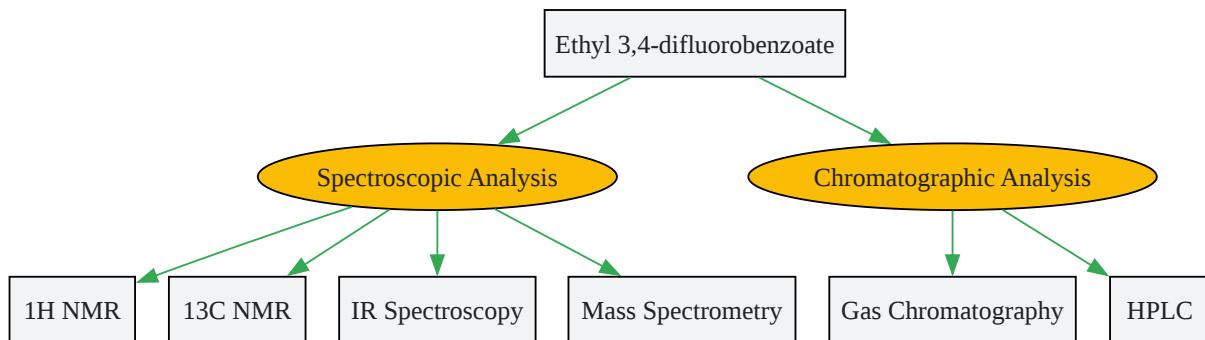
- 3,4-Difluorobenzoic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 3,4-difluorobenzoic acid in an excess of absolute ethanol (approximately 5-10 molar equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the moles of carboxylic acid) to the solution while stirring.
- Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Ethyl 3,4-difluorobenzoate**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Characterization


The identity and purity of **Ethyl 3,4-difluorobenzoate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the methyl protons ($-\text{CH}_3$) and a quartet for the methylene protons ($-\text{CH}_2-$) of the ethyl group. The aromatic protons will appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the two fluorine atoms.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will be observed for the other aromatic carbons.
- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of $1720\text{-}1740\text{ cm}^{-1}$. C-F stretching vibrations will be observed in the fingerprint region, usually between 1100 and 1300 cm^{-1} .
- MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (186.16 g/mol). Common fragmentation patterns for ethyl esters include the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) and the subsequent loss of carbon monoxide.

Chromatographic Analysis

- GC (Gas Chromatography): GC is a suitable method for assessing the purity of **Ethyl 3,4-difluorobenzoate** due to its volatility. A non-polar capillary column is typically used, and the purity is determined by the peak area percentage.
- HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC can also be employed for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common choice.

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for Characterization of **Ethyl 3,4-difluorobenzoate**.

Applications in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

Ethyl 3,4-difluorobenzoate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its parent carboxylic acid, 3,4-difluorobenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] The ethyl ester can be readily hydrolyzed to the carboxylic acid or used directly in cross-coupling reactions or as a precursor for the synthesis of amides, hydrazides, and other derivatives.

While specific examples of marketed drugs derived directly from **Ethyl 3,4-difluorobenzoate** are not prominently featured in the reviewed literature, the 3,4-difluorophenyl moiety is present in numerous bioactive compounds. This highlights the importance of **Ethyl 3,4-difluorobenzoate** as a readily available starting material for the exploration of new chemical space in drug discovery programs.

Safety and Handling

Ethyl 3,4-difluorobenzoate is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Incompatible Materials: As an ester, **Ethyl 3,4-difluorobenzoate** is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with strong bases can lead to hydrolysis of the ester linkage.

Conclusion

Ethyl 3,4-difluorobenzoate is a valuable and versatile fluorinated building block for organic synthesis. Its straightforward preparation, combined with the beneficial effects of fluorine substitution, makes it a key intermediate for the development of new pharmaceuticals and other advanced materials. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and applications, and is intended to support the work of researchers and professionals in the chemical sciences.

References

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diy)bis(3,5-difluorobenzoate). PubMed Central.
- Supporting information. The Royal Society of Chemistry.
- Supporting information. The Royal Society of Chemistry.
- ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033967). Human Metabolome Database.
- Supporting Information. The Royal Society of Chemistry.
- ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0033967). Human Metabolome Database.
- ^1H NMR Spectrum (1D, 100 MHz, H_2O , predicted) (HMDB0059898). Human Metabolome Database.
- ethyl 2,4-difluorobenzoate. ChemBK.
- 3,4-Difluorobenzoic acid. NIST WebBook.
- ethyl 2,4-difluorobenzoate - Physico-chemical Properties. ChemBK.
- Supporting Information. The Royal Society of Chemistry.
- Synthesis of 3,4-difluorobenzoic acid. PrepChem.com.
- Ethyl 4-amino-3,5-difluorobenzoate. PubChem.
- Ethyl Difluorobenzoate. Symax Laboratories Private Limited.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ETHYL 3,4-DIFLUOROBENZOATE | 144267-96-9 [chemicalbook.com]

- 4. 108928-00-3 CAS MSDS (ETHYL 2,4-DIFLUOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 [m.chemicalbook.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diy)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- To cite this document: BenchChem. [Ethyl 3,4-difluorobenzoate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141348#ethyl-3-4-difluorobenzoate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com